molecular formula C18H18N4O2 B6448593 1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea CAS No. 1234923-13-7

1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B6448593
CAS RN: 1234923-13-7
M. Wt: 322.4 g/mol
InChI Key: PZBYBNMLMLOCHN-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as DPMU, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is composed of nitrogen, oxygen, carbon and hydrogen atoms. DPMU has a wide range of properties that make it useful for a variety of research applications, including its ability to act as an enzyme inhibitor, its low toxicity, and its ability to interact with other molecules.

Scientific Research Applications

1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea has been used in a variety of scientific research applications, including its ability to act as an enzyme inhibitor, its low toxicity, and its ability to interact with other molecules. It has been used in studies to investigate the effects of various enzymes and their inhibitors on cellular processes. It has also been used to study the effects of certain drugs on the body, as well as in the development of new drugs.

Mechanism of Action

1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is an inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents it from performing its normal function. This can be useful in a variety of research applications, as it can be used to study the effects of various enzymes and their inhibitors on cellular processes.
Biochemical and Physiological Effects
1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea has been used in a variety of research studies to investigate the effects of various enzymes and their inhibitors on cellular processes. In addition, it has been used to study the effects of certain drugs on the body, as well as in the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a wide range of properties that make it useful for a variety of research applications. However, one limitation of using 1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is that it is not very soluble in water, which can make it difficult to work with.

Future Directions

In the future, 1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea could be used to further investigate the effects of certain drugs on the body, as well as in the development of new drugs. It could also be used to study the effects of various enzymes and their inhibitors on cellular processes. Additionally, 1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea could be used to develop new enzyme inhibitors, which could be used in a variety of research applications. Finally, 1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea could be used to further investigate the biochemical and physiological effects of various compounds on the body.

Synthesis Methods

1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is synthesized through a multistep process that involves the use of several different chemical reagents. The first step involves the reaction of 1-chlorobenzene with 3-methyl-1,2,4-oxadiazole in the presence of a base catalyst. This reaction yields 1-(diphenylmethyl)-3-methyl-1,2,4-oxadiazol-5-yl chloride. The next step involves the reaction of this intermediate with urea in the presence of a base catalyst, which yields the desired product, 1-(diphenylmethyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea.

properties

IUPAC Name

1-benzhydryl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-20-16(24-22-13)12-19-18(23)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBYBNMLMLOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

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